molecular formula C6H6INO B2771246 5-Iodo-4-methylpyridin-2-ol CAS No. 944718-23-4

5-Iodo-4-methylpyridin-2-ol

Cat. No.: B2771246
CAS No.: 944718-23-4
M. Wt: 235.024
InChI Key: GNUXIOPGOGFVSK-UHFFFAOYSA-N
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Description

5-Iodo-4-methylpyridin-2-ol: is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylpyridin-2-ol typically involves the iodination of 4-methylpyridin-2-ol. One common method includes the reaction of 2-hydroxy-4-methylpyridine with iodine in the presence of a base such as sodium carbonate. The reaction is carried out in water at elevated temperatures (around 70°C) overnight. The mixture is then acidified, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methylpyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-azido-4-methylpyridin-2-ol or 5-cyano-4-methylpyridin-2-ol can be formed.

    Oxidation Products: 5-Iodo-4-methylpyridin-2-one.

    Reduction Products: 5-Iodo-4-methylpyridin-2-methanol.

    Coupling Products: Various biaryl compounds depending on the boronic acid used.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methylpyridin-2-ol and its derivatives largely depends on the specific biological target. Generally, pyridine derivatives can interact with various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes by binding to their active sites or alter receptor functions by acting as agonists or antagonists .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-4-methylpyridin-2-ol is unique due to the combination of the iodine atom, methyl group, and hydroxyl group on the pyridine ring.

Properties

IUPAC Name

5-iodo-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUXIOPGOGFVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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